7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester
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Overview
Description
The compound “7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester” is a chemical compound with the molecular formula C20H18N2O3S . It is a derivative of 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo oct-2-ene-2-carboxylic acid (7 AVCA), which is a key intermediate in the manufacture of cefixime and cefdinir .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using vibrational spectroscopy . The optimized geometrical parameters of 7 AVCA were calculated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311G (d,p) basis set .Scientific Research Applications
Synthesis and Characterization
Lorena Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative, showcasing its potential as a carrier for a wide range of drugs containing an amino group. This study demonstrates the compound's utility in prodrug synthesis, particularly for antimalarial applications (Blau et al., 2008).
Deng Fu-li (2007) prepared a benzhydryl derivative by hydrolyzing and esterifying 7-amino cephalosporanic acid (7-ACA), indicating a methodology for producing high-yield compounds useful in further pharmaceutical development (Deng Fu-li, 2007).
Molecular and Vibrational Spectroscopy Studies
- The molecular structure and vibrational spectroscopy of a similar compound, 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, were studied by M. Ramalingam et al. (2011), revealing insights into its nonlinear optical behavior and charge transfer properties within the molecule, which could inform its use in material science (Ramalingam et al., 2011).
Conformationally Constrained Dipeptide Isosteres
- Research by A. Guarna et al. (1999) on conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids highlights the compound's potential in mimicking dipeptide structures, which could be beneficial in drug design and peptide research (Guarna et al., 1999).
Mechanism of Action
Mode of Action
The compound likely interacts with its targets by mimicking the D-Ala-D-Ala terminus of the peptidoglycan pentapeptide, the natural substrate of the transpeptidase enzymes. This mimicry allows the compound to bind to the active site of the enzyme, inhibiting its function and preventing the formation of the bacterial cell wall .
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway. By inhibiting the transpeptidase enzymes, it prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity. This inhibition leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .
Result of Action
The compound’s action results in the inhibition of bacterial cell wall synthesis, leading to a weakened cell wall and subsequent osmotic lysis. This causes the death of the bacteria, effectively treating the bacterial infection .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. The presence of other substances might interfere with the compound’s absorption or metabolism, affecting its bioavailability .
Properties
CAS No. |
36923-21-4 |
---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzhydryl (7S)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-17,19H,12,21H2/t16-,19?/m0/s1 |
InChI Key |
NYYBPASOTOAXQW-UCFFOFKASA-N |
Isomeric SMILES |
C1C=C(N2C(S1)[C@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester; _x000B_(6R-trans)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester; |
Origin of Product |
United States |
Q1: What is significant about the novel method for preparing 7-NACABH described in the research?
A1: The research paper [] highlights a novel synthesis method for 7-NACABH, a key precursor to the antibiotic ceftibuten. This method offers several advantages over previous approaches:
- Cost-effectiveness: The new method utilizes commercially available 3-hydroxyl cephalosporin as the starting material, which is significantly cheaper than the previously used 7-ANCA reagent. This results in a substantial cost reduction of approximately 40%. []
- Improved safety: Unlike previous methods that may have required harsh conditions like high temperatures and pressure, this novel synthesis operates under mild and controllable conditions. [] This improves the safety profile of the production process.
- Industrial scalability: The mild reaction conditions and readily available starting materials make this novel synthesis method suitable for large-scale industrial production of 7-NACABH. []
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